molecular formula C16H24N2S B12120326 2-(Nonylthio)benzimidazole CAS No. 93155-81-8

2-(Nonylthio)benzimidazole

Cat. No.: B12120326
CAS No.: 93155-81-8
M. Wt: 276.4 g/mol
InChI Key: RAVJUQGUGBNILR-UHFFFAOYSA-N
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Description

2-(Nonylthio)benzimidazole: is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nonylthio)benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with nonyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the mercapto group with the nonyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Nonylthio)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the nonylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the nonylthio group, reverting to the parent benzimidazole structure.

    Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various halides, acids, and bases can be employed depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzimidazole.

    Substitution: Derivatives with different functional groups replacing the nonylthio group.

Scientific Research Applications

Chemistry: 2-(Nonylthio)benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs and treatments for various infections.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research has shown that benzimidazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways.

Industry: this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Nonylthio)benzimidazole involves its interaction with specific molecular targets in cells. The nonylthio group enhances the compound’s ability to penetrate cell membranes and reach its targets. Once inside the cell, it can inhibit enzymes and disrupt cellular processes, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

    2-Mercaptobenzimidazole: The parent compound without the nonylthio group.

    2-(Methylthio)benzimidazole: A similar compound with a shorter alkyl chain.

    2-(Ethylthio)benzimidazole: Another derivative with a slightly longer alkyl chain than the methylthio derivative.

Uniqueness: 2-(Nonylthio)benzimidazole is unique due to the presence of the long nonylthio chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property can improve its bioavailability and effectiveness in various applications compared to shorter-chain derivatives.

Properties

CAS No.

93155-81-8

Molecular Formula

C16H24N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-nonylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C16H24N2S/c1-2-3-4-5-6-7-10-13-19-16-17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,18)

InChI Key

RAVJUQGUGBNILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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